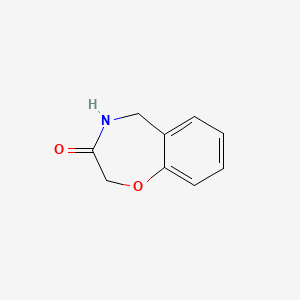

4,5-dihydro-1,4-benzoxazepin-3(2H)-one

Description

Overview of Benzoxazepine Heterocycles in Contemporary Organic Chemistry

Benzoxazepine heterocycles are a prominent class of organic compounds that have garnered considerable attention in modern organic chemistry. These compounds are characterized by a seven-membered ring containing an oxygen and a nitrogen atom, fused to a benzene (B151609) ring. The inherent structural features of benzoxazepines confer unique physicochemical properties, making them valuable scaffolds in medicinal chemistry and drug discovery. openmedicinalchemistryjournal.comrsc.org

The versatility of the benzoxazepine core allows for a wide range of chemical modifications, leading to the synthesis of diverse derivatives with varied biological activities. scielo.br Research has demonstrated that benzoxazepine derivatives exhibit a broad spectrum of pharmacological properties. scielo.br The development of novel synthetic methodologies, such as polymer-assisted solution-phase synthesis, has further expanded the accessibility and diversity of these compounds for screening and development. nih.gov

Structural Classification and Nomenclature of Benzoxazepinones (e.g., 1,4- vs. 1,5-Benzoxazepinones)

The classification of benzoxazepinones is primarily based on the relative positions of the oxygen and nitrogen atoms within the seven-membered ring. This structural variation gives rise to different isomers with distinct chemical properties and biological activities. The two most common classes are 1,4-benzoxazepinones and 1,5-benzoxazepinones.

In 1,4-benzoxazepinones , the oxygen atom is at position 1 and the nitrogen atom is at position 4 of the heterocyclic ring. Conversely, 1,5-benzoxazepinones have the oxygen at position 1 and the nitrogen at position 5. The nomenclature further specifies the position of the carbonyl group (oxo group) and the saturation level of the heterocyclic ring. For instance, 4,5-dihydro-1,4-benzoxazepin-3(2H)-one indicates a 1,4-benzoxazepine (B8686809) structure where the bond between positions 4 and 5 is saturated ("dihydro"), and a carbonyl group is present at position 3. The "(2H)" signifies that position 2 is a saturated carbon with two hydrogen atoms.

The precise arrangement of heteroatoms and functional groups is critical, as it influences the molecule's three-dimensional shape and its ability to interact with biological targets. For example, derivatives of 3,4-dihydrobenzo[f] nih.govnih.govoxazepin-5(2H)-one have been investigated as potent inhibitors for specific kinases. researchgate.netnih.govnih.gov

Table 1: Classification of Common Benzoxazepinone Scaffolds

| Class | Oxygen Position | Nitrogen Position | Carbonyl Position | Example Compound |

| 1,4-Benzoxazepinone | 1 | 4 | 3 | This compound |

| 1,4-Benzoxazepinone | 1 | 4 | 5 | 2,3,4,5-Tetrahydro-1,4-benzoxazepin-5-one nih.gov |

| 1,5-Benzoxazepinone | 1 | 5 | - | 1,5-Dihydro-4,1-benzoxazepine derivatives nih.gov |

Historical Context and Significance of this compound Research

Research into this compound and its derivatives has evolved from foundational synthetic explorations to targeted applications in medicinal chemistry. Early studies focused on establishing efficient synthetic routes to this core structure. A notable method involves a polymer-assisted solution-phase synthesis (PASP), which utilizes salicylic (B10762653) aldehydes, alpha-bromo acetic acid esters, and primary amines as building blocks. nih.gov This approach facilitates the creation of libraries of these compounds for high-throughput screening. nih.gov

The significance of this compound lies in its role as a key intermediate for the synthesis of more complex molecules with therapeutic potential. For instance, derivatives of the closely related 3,4-dihydrobenzo[f] nih.govnih.govoxazepin-5(2H)-one have been identified as a new class of ROCK inhibitors for the potential treatment of glaucoma. researchgate.netnih.gov Furthermore, other derivatives have been discovered as selective TNIK inhibitors with anti-colorectal cancer effects. nih.gov These findings underscore the importance of the benzoxazepinone scaffold in the development of targeted therapies. The ongoing research in this area continues to uncover new applications and refine the synthetic strategies for producing these valuable compounds.

Table 2: Key Research Findings on this compound and its Derivatives

| Research Focus | Key Finding | Significance |

| Synthesis | Development of polymer-assisted solution-phase synthesis (PASP). nih.gov | Enables the rapid generation of diverse libraries of 4,5-dihydro-1,4-benzoxazepin-3(2H)-ones for screening. nih.gov |

| Medicinal Chemistry | Discovery of 3,4-dihydrobenzo[f] nih.govnih.govoxazepin-5(2H)-one derivatives as ROCK inhibitors. researchgate.netnih.gov | Provides a promising starting point for the development of new treatments for glaucoma. researchgate.netnih.gov |

| Medicinal Chemistry | Identification of 3,4-dihydrobenzo[f] nih.govnih.govoxazepin-5(2H)-one derivatives as selective TNIK inhibitors. nih.gov | Offers a potential new therapeutic avenue for colorectal cancer. nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,5-dihydro-1,4-benzoxazepin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c11-9-6-12-8-4-2-1-3-7(8)5-10-9/h1-4H,5-6H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBZDEGAIDVFUHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2OCC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60358857 | |

| Record name | 4,5-dihydro-1,4-benzoxazepin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60358857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34844-80-9 | |

| Record name | 4,5-dihydro-1,4-benzoxazepin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60358857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4,5 Dihydro 1,4 Benzoxazepin 3 2h One and Its Analogues

Cyclization-Based Syntheses

Cyclization reactions are a cornerstone in the synthesis of heterocyclic compounds, including 4,5-dihydro-1,4-benzoxazepin-3(2H)-one. These methods involve the formation of the seven-membered ring through the strategic connection of reactive functional groups within a single molecule or between multiple components.

Intramolecular Cyclization Approaches

Intramolecular cyclization strategies are particularly powerful as they can offer high efficiency and stereochemical control in the formation of the benzoxazepinone core.

A straightforward and versatile method for the synthesis of 4,5-dihydro-1,4-benzoxazepin-3(2H)-ones involves a three-component reaction of salicylic (B10762653) aldehydes, α-bromo acetic acid esters, and primary amines. nih.gov This approach has been effectively implemented using polymer-assisted solution-phase (PASP) synthesis, which simplifies the workup and purification processes by utilizing polymer-bound reagents and scavengers. nih.gov

The reaction sequence typically involves:

Reductive amination of the salicylic aldehyde with a primary amine to form a secondary amine intermediate.

N-alkylation of the secondary amine with an α-bromo acetic acid ester.

Intramolecular cyclization of the resulting tertiary amine to form the this compound ring system.

The use of polymer-bound reagents, such as a polymer-bound borohydride (B1222165) for the reductive amination, and scavengers to remove excess reagents and by-products, allows for the generation of a library of compounds with high purity without the need for traditional chromatographic purification. nih.gov

Table 1: Examples of 4,5-Dihydro-1,4-benzoxazepin-3(2H)-ones Synthesized via PASP

| Salicylic Aldehyde Substituent | Primary Amine | α-Bromo Acetic Acid Ester | Product |

|---|---|---|---|

| H | Benzylamine | Ethyl bromoacetate | 4-Benzyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one |

| 5-Chloro | Cyclohexylamine | Methyl bromoacetate | 7-Chloro-4-cyclohexyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one |

This table is a representative example based on the described methodology.

The synthesis of 1,4-benzoxazepin-3,5-diones, which are analogues of the target compound, can be achieved through the intramolecular cyclization of appropriately substituted amide precursors. This approach is analogous to the synthesis of other seven-membered heterocyclic diones, such as 1,4-benzodiazepine-2,5-diones.

A plausible synthetic route involves the preparation of an N-(2-carboxyphenyl)amino acid derivative, which can then undergo an intramolecular condensation to form the seven-membered ring. The key challenge in this synthesis is the formation of the medium-sized ring, which can be entropically disfavored. The choice of coupling agents and reaction conditions is crucial to promote the desired intramolecular cyclization over intermolecular polymerization.

While specific literature on the direct synthesis of 1,4-benzoxazepin-3,5-diones via this method is limited, the principles are well-established in the synthesis of related structures. For instance, the Ugi four-component condensation has been utilized to create precursors for 1,4-benzodiazepine-2,5-diones, which are then cyclized in a subsequent step. researchgate.net A similar strategy could be envisioned for the synthesis of 1,4-benzoxazepin-3,5-diones.

Base-promoted intramolecular hydroamidation of alkynes is a powerful tool for the synthesis of nitrogen-containing heterocycles. This methodology can be applied to the synthesis of benzoxazepinones from ortho-alkynyl-N-aryl amide precursors. The reaction proceeds via the nucleophilic attack of the amide nitrogen onto the alkyne, facilitated by a base.

The regioselectivity of the cyclization (i.e., the size of the resulting ring) can often be controlled by the choice of catalyst or reaction conditions. For example, in the intramolecular hydroamination of N-(ortho-alkynyl)aryl-N'-substituted trifluoroacetamidines, a 6-exo-dig cyclization is favored in the presence of a base like K2CO3, while a 5-endo-dig cyclization occurs with a gold catalyst. nih.gov

A similar base-promoted approach can be envisioned for the synthesis of this compound analogues, where an appropriately substituted N-aryl amide with an ortho-alkynyl group on the aryl ring undergoes a 7-endo-dig cyclization. The success of this approach would depend on the specific substrate and the reaction conditions employed to favor the formation of the seven-membered ring.

A novel and efficient method for the synthesis of substituted benzo[b] nih.govust.hkoxazepine derivatives involves the reaction of 2-aminophenols with alkynones. nih.gov This reaction proceeds in 1,4-dioxane (B91453) at elevated temperatures and provides access to a range of benzo[b] nih.govust.hkoxazepine derivatives. nih.gov

Mechanistic studies suggest that the reaction is initiated by the crucial role of the hydroxy proton of the aminophenol in the formation of an alkynylketimine intermediate. This intermediate then undergoes a 7-endo-dig cyclization to form the seven-membered benzoxazepine ring. nih.gov This method is in contrast to many reactions of 2-aminophenols with carbonyl compounds, which often lead to the formation of smaller, five-membered benzoxazole rings. nih.govorganic-chemistry.orgorganic-chemistry.org

Table 2: Synthesis of Benzo[b] nih.govust.hkoxazepines from 2-Aminophenols and Alkynones

| 2-Aminophenol (B121084) Substituent | Alkynone Substituents (R1, R2) | Product | Yield |

|---|---|---|---|

| H | Phenyl, Phenyl | 2,4-Diphenyl-1,5-benzo[b]oxazepine | Good |

| 4-Chloro | Methyl, Phenyl | 7-Chloro-2-methyl-4-phenyl-1,5-benzo[b]oxazepine | Moderate |

This table is a representative example based on the described methodology. nih.gov

Multicomponent and One-Pot Reaction Strategies

Multicomponent reactions (MCRs) and one-pot syntheses are highly efficient strategies for the construction of complex molecules from simple starting materials in a single synthetic operation. These approaches offer significant advantages in terms of atom economy, reduced waste generation, and operational simplicity.

The Ugi four-component reaction (U-4CR) is a prominent example of an MCR that has been successfully applied to the synthesis of various heterocyclic scaffolds, including those related to the 1,4-benzoxazepine (B8686809) core. For instance, a one-pot synthesis of dibenz[b,f] nih.govust.hkoxazepine-11(10H)-carboxamides has been developed using an Ugi four-component reaction of 2-aminophenols, an isocyanide, an aldehyde, and a carboxylic acid, followed by a microwave-assisted intramolecular nucleophilic aromatic substitution. ust.hk This strategy allows for the rapid generation of a diverse library of compounds.

Another innovative one-pot approach utilizes a biochemo multienzyme cascade for the synthesis of tricyclic benzoxazepine derivatives. nih.gov This method employs a combination of lipase (B570770) and tyrosinase to mediate a series of transformations, including ortho-hydroxylation, Michael addition, and tandem intramolecular ring closure, to afford the desired products under mild and sustainable conditions. nih.gov

These multicomponent and one-pot strategies highlight the power of convergent synthesis in accessing complex molecular architectures like the this compound framework and its analogues, offering a significant advantage over traditional linear synthetic routes.

Ring-Closing Metathesis (RCM) as a Synthetic Route to Benzoxazepines

Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool in organic synthesis for the construction of various unsaturated rings. wikipedia.org This reaction, catalyzed by metal complexes, typically ruthenium or molybdenum, facilitates the intramolecular metathesis of two terminal alkenes to form a cycloalkene and a volatile byproduct like ethylene. wikipedia.org The efficiency of RCM in forming 5- to 30-membered rings, including heterocycles containing nitrogen and oxygen, makes it a conceptually attractive approach for the synthesis of benzoxazepine cores. wikipedia.orgorganic-chemistry.org

The general mechanism of RCM involves the formation of a metallacyclobutane intermediate, which then undergoes cycloreversion to yield the desired cyclic alkene. organic-chemistry.org The reaction is often driven to completion by the removal of the volatile alkene byproduct. organic-chemistry.org Modern ruthenium-based catalysts, such as the Grubbs catalysts, are known for their high functional group tolerance, allowing for the synthesis of complex molecular architectures. organic-chemistry.org

While the direct synthesis of this compound using RCM is not extensively detailed in the provided search results, the principles of the reaction can be applied. A hypothetical RCM approach to the benzoxazepinone core would involve a diene precursor, such as an N-allyl-2-allyloxyphenylacetamide. Intramolecular RCM of this substrate would lead to the formation of the seven-membered unsaturated lactam. Subsequent reduction of the double bond would then yield the saturated this compound skeleton. The choice of catalyst and reaction conditions would be crucial to optimize the yield and selectivity of the cyclization.

Table 1: Key Features of Ring-Closing Metathesis (RCM)

| Feature | Description |

| Reaction Type | Ring-forming reaction |

| Common Catalysts | Ruthenium-based (e.g., Grubbs catalysts), Molybdenum-based |

| Typical Ring Sizes | 5- to 30-membered rings wikipedia.orgorganic-chemistry.org |

| Byproduct | Volatile alkene (e.g., ethylene) wikipedia.org |

| Driving Force | Removal of the volatile byproduct organic-chemistry.org |

| Advantages | High functional group tolerance, applicable to complex molecules wikipedia.orgorganic-chemistry.org |

Rearrangement-Based Syntheses

Rearrangement reactions offer elegant and often efficient pathways to complex molecular structures from readily available starting materials. Several classical name reactions, including the Schmidt, Beckmann, and Meisenheimer rearrangements, have been investigated for the synthesis of benzoxazepinone frameworks.

Schmidt Rearrangement of Chromanones to 1,4- and 1,5-Benzoxazepinones

The Schmidt reaction is a versatile acid-catalyzed reaction that converts carbonyl compounds, such as ketones, to amides or lactams upon treatment with hydrazoic acid (HN₃) or an alkyl azide. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction proceeds through the addition of the azide to the protonated carbonyl group, followed by a rearrangement with the expulsion of dinitrogen gas. wikipedia.org

In the context of benzoxazepinone synthesis, the Schmidt rearrangement of chromanones has been shown to be a viable method. The reaction can lead to the formation of either 1,4-benzoxazepinones or their 1,5-isomers. cdnsciencepub.com The regioselectivity of the rearrangement is influenced by both electronic and steric factors of the substituents on the chromanone ring. cdnsciencepub.com For instance, with substituents in the 6-, 7-, or 8-position of the chromanone, electronic effects dominate, leading to the exclusive formation of the 1,4-benzoxazepinone isomer. cdnsciencepub.com However, the presence of bulky substituents in the 5-position can introduce steric hindrance, potentially altering the migratory aptitude of the adjacent carbon atoms and influencing the product ratio. cdnsciencepub.com Nuclear magnetic resonance (NMR) spectroscopy is a key analytical tool used to differentiate between the resulting 1,4- and 1,5-benzoxazepinone isomers. cdnsciencepub.com

Table 2: Schmidt Rearrangement of Substituted Chromanones

| Substituent Position | Influencing Factor | Predominant Product |

| 6, 7, or 8 | Electronic effects | 1,4-Benzoxazepinone cdnsciencepub.com |

| 5 (bulky) | Steric effects | Mixture of isomers possible cdnsciencepub.com |

Beckmann Rearrangement in Benzoxazepinone Synthesis

The Beckmann rearrangement is another powerful tool for the synthesis of amides and lactams, in this case from oximes. masterorganicchemistry.comwikipedia.org The reaction is typically catalyzed by acid and involves the rearrangement of the group anti-periplanar to the oxime's hydroxyl group. wikipedia.org For cyclic ketoximes, this rearrangement results in ring expansion and the formation of a lactam.

To synthesize a this compound, the corresponding chromanone-4-oxime would serve as the starting material. Treatment of this oxime with an acid catalyst, such as sulfuric acid, polyphosphoric acid, or a Lewis acid, would induce the rearrangement. wikipedia.org The mechanism involves the protonation of the hydroxyl group, converting it into a good leaving group (water). masterorganicchemistry.com This is followed by the concerted migration of the carbon atom anti to the leaving group to the nitrogen atom, with the simultaneous cleavage of the N-O bond. organic-chemistry.org The resulting nitrilium ion is then attacked by water, and after tautomerization, the 1,4-benzoxazepinone is formed. masterorganicchemistry.com The stereochemistry of the starting oxime is crucial, as it dictates which carbon atom migrates, thus determining the regioselectivity of the lactam formation.

Table 3: Common Catalysts for Beckmann Rearrangement

| Catalyst Type | Examples |

| Protic Acids | Sulfuric acid, Polyphosphoric acid, Hydrochloric acid wikipedia.org |

| Lewis Acids | Phosphorus pentachloride, Thionyl chloride, Zinc chloride wikipedia.org |

| Other Reagents | Tosyl chloride, Cyanuric chloride wikipedia.org |

Meisenheimer Rearrangement in Benzoxazepine Formation

The Meisenheimer rearrangement involves the thermal rearrangement of a tertiary amine N-oxide to an O-substituted hydroxylamine. While not a direct route to the this compound, it is a relevant transformation in the broader context of synthesizing N-O containing heterocyclic systems. The rearrangement proceeds through a cdnsciencepub.commasterorganicchemistry.com- or wikipedia.orgmasterorganicchemistry.com-sigmatropic shift. For the synthesis of benzoxazepine-related structures, a precursor containing an N-oxide and an adjacent group capable of migration would be required. The applicability of this rearrangement is highly dependent on the specific substrate and the desired substitution pattern on the benzoxazepine ring.

Catalytic Approaches to this compound Skeletons

Modern catalytic methods, particularly those employing transition metals, have revolutionized the synthesis of heterocyclic compounds by offering mild, efficient, and selective routes.

Palladium-Catalyzed Methods

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. While a direct palladium-catalyzed synthesis of the parent this compound is not explicitly detailed in the provided search results, related palladium-catalyzed reactions for the synthesis of analogous heterocyclic structures, such as benzodiazepines and benzofuroindoles, highlight the potential of this approach. mdpi.comnih.gov

Key palladium-catalyzed reactions that could be adapted for the synthesis of the 1,4-benzoxazepinone core include the Buchwald-Hartwig amination and Suzuki-Miyaura cross-coupling reactions. mdpi.comnih.gov For instance, an intramolecular Buchwald-Hartwig amination could be employed to form the seven-membered ring. This would involve a precursor containing an N-H bond and an aryl halide on the same molecule. The palladium catalyst, in the presence of a suitable ligand and base, would facilitate the intramolecular C-N bond formation to yield the desired lactam.

Another potential strategy involves a tandem reaction sequence. For example, a Suzuki-Miyaura coupling could be used to construct a key intermediate, which then undergoes a subsequent palladium-catalyzed cyclization. The choice of palladium precursor, ligand, base, and solvent are critical parameters that would need to be optimized to achieve a successful synthesis.

Table 4: Potential Palladium-Catalyzed Reactions for Benzoxazepinone Synthesis

| Reaction Name | Bond Formed | Potential Application |

| Buchwald-Hartwig Amination | Carbon-Nitrogen | Intramolecular cyclization to form the lactam ring. mdpi.comnih.gov |

| Suzuki-Miyaura Coupling | Carbon-Carbon | Synthesis of advanced intermediates for subsequent cyclization. nih.gov |

Intramolecular Oxidative Allylic C–H Amination

Intramolecular oxidative allylic C–H amination represents a powerful strategy for the synthesis of nitrogen-containing heterocycles by directly converting C-H bonds into C-N bonds. This atom-economical approach avoids the need for pre-functionalized starting materials. While direct examples for the synthesis of this compound are not prevalent in the literature, the principles of this methodology can be applied. For instance, palladium-catalyzed systems have been effectively used for the allylic C-H amination of olefins. nih.govresearchgate.net A hypothetical substrate bearing an N-tosyl carbamate nucleophile and an appropriately positioned olefin could undergo intramolecular cyclization to form the desired benzoxazepinone core. The choice of catalyst, often a palladium species with a suitable ligand, is crucial for achieving high selectivity and yield. nih.gov

Key features of this methodology include:

Direct C-H to C-N bond formation: This reduces the number of synthetic steps.

High regioselectivity and stereoselectivity: The catalyst system can control the position and orientation of the new C-N bond. nih.gov

Compatibility with various functional groups: A range of substrates can be tolerated, allowing for the synthesis of diverse analogues. nih.gov

Amino and Oxyacetoxylation of Alkenes

The simultaneous introduction of amino and oxy functionalities across a double bond, known as amino and oxyacetoxylation, provides a direct route to 1,4-difunctionalized products that can serve as precursors to benzoxazepinones. This transformation can be achieved using various catalytic systems, often involving transition metals. The resulting amino alcohol or its protected derivatives can then undergo subsequent cyclization to form the seven-membered ring of the this compound scaffold. The regioselectivity of the addition is a key challenge and is typically controlled by the nature of the substrate and the catalyst employed.

N-Heterocyclic Carbene (NHC)/Transition Metal Co-catalysis for Enantioselective Synthesis

A significant advancement in the synthesis of chiral 1,4-benzoxazepinones involves the use of a cooperative catalytic system combining an N-heterocyclic carbene (NHC) with a transition metal, such as iridium. dicp.ac.cn This dual catalytic approach enables a formal [4+3] annulation reaction to produce optically pure 1,4-benzoxazepinones. dicp.ac.cn

In this methodology, a chiral NHC activates a substrate to form a reactive intermediate, while a chiral iridium complex facilitates an asymmetric allylic substitution. The combination of these two catalytic cycles allows for the construction of the seven-membered ring with high enantioselectivity. dicp.ac.cn A proposed catalytic cycle involves the NHC generating a Breslow intermediate, which is then oxidized to an acyl azolium intermediate. This intermediate undergoes intermolecular lactamization to yield the final product and regenerate the NHC catalyst. dicp.ac.cn

Table 1: Enantioselective Synthesis of 1,4-Benzoxazepinones via NHC/Ir Co-catalysis

| Entry | Substrate 1 | Substrate 2 | Catalyst System | Yield (%) | ee (%) |

|---|

This method has been successfully applied to the asymmetric synthesis of a selective inhibitor of mitochondrial F1F0 ATP hydrolase, demonstrating its synthetic utility. dicp.ac.cn

Gold-Catalyzed Regioselective Cyclization

Gold catalysts have emerged as powerful tools for the regioselective cyclization of various substrates to construct complex heterocyclic frameworks. nih.govrsc.orgnih.govrsc.orgmdpi.com While a direct gold-catalyzed synthesis of this compound is not explicitly detailed, the underlying principles of gold-catalyzed reactions, such as the activation of alkynes and allenes towards nucleophilic attack, are highly relevant. rsc.orgrsc.org For instance, a 6-endo-dig oxycyclization of a substrate containing an alkyne and a tethered alcohol, catalyzed by a gold(I) complex, could generate a key intermediate for the formation of the benzoxazepine ring system. rsc.org The choice of the gold catalyst and its ligands can significantly influence the reaction pathway and the regioselectivity of the cyclization. rsc.org

Rhodium(II)-Catalyzed Ring-Opening and Cyclization Sequences

Rhodium(II) catalysts are well-known for their ability to promote reactions involving diazo compounds, including ring-opening and subsequent cyclization events. nih.govnsf.gov This reactivity can be harnessed for the synthesis of seven-membered rings like the 1,4-benzoxazepinone core. A potential strategy would involve the reaction of a vinyldiazoacetate with a suitable diene in a [4+3] cycloaddition reaction. nih.gov The regiochemistry of this cycloaddition can be controlled by the choice of the dirhodium tetracarboxylate catalyst. nih.gov This approach provides a pathway to 1,4-cycloheptadienes, which can be further functionalized to yield the desired benzoxazepinone structure.

Polymer-Assisted Solution-Phase (PASP) Synthesis of 4,5-Dihydro-1,4-benzoxazepin-3(2H)-ones

Polymer-assisted solution-phase (PASP) synthesis offers a streamlined approach for the preparation of 4,5-dihydro-1,4-benzoxazepin-3(2H)-ones, facilitating high-throughput synthesis and purification. nih.govnih.gov This methodology utilizes polymer-bound reagents and scavengers to simplify workup procedures and avoid the need for traditional protecting groups. nih.gov

The synthesis typically involves three main building blocks:

Salicylic aldehydes

α-bromo acetic acid esters

Primary amines

The use of polymer-bound reagents, such as polymer-bound cyanoborohydride for reductive amination and a polymer-bound carbodiimide for cyclization, allows for the easy removal of excess reagents and byproducts by simple filtration. nih.govnih.gov This technique has been successfully employed to generate a small library of 4,5-dihydro-1,4-benzoxazepin-3(2H)-ones, demonstrating its feasibility for creating larger sets of screening compounds. nih.gov

Chemodivergent Synthetic Pathways to 1,4-Benzoxazepin-5(4H)-ones

Chemodivergent synthesis allows for the generation of different product scaffolds from a common starting material by simply tuning the reaction conditions. A notable example is the KOH-promoted reaction of ortho-fluorobenzamides with 2-propyn-1-ol, which can selectively yield either 1,4-benzoxazepin-5(4H)-ones or 1,3-benzoxazin-4(4H)-ones. nih.govnih.gov The outcome of this reaction is controlled by the choice of solvent. nih.govnih.gov

In DMSO: The reaction proceeds via an intermolecular SNAr reaction followed by a 7-exo-dig intramolecular cyclization to afford the seven-membered 1,4-benzoxazepin-5(4H)-one ring. nih.gov

In MeCN: The reaction pathway shifts to a Michael addition of the N-H group to an allenyl intermediate, leading to the formation of the six-membered 1,3-benzoxazin-4(4H)-one. nih.gov

This solvent-controlled chemodivergent approach provides an efficient and versatile method for the selective synthesis of these two important classes of heterocyclic compounds. nih.govnih.gov

Table 2: Solvent-Controlled Chemodivergent Synthesis

| Starting Material | Solvent | Product | Yield (%) |

|---|---|---|---|

| ortho-fluoro-N-propylbenzamide and 2-propyn-1-ol | DMSO | 1,4-Benzoxazepin-5(4H)-one derivative | 65 |

Tandem Transformations for Facile Benzoxazepine Derivative Synthesis

Tandem reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, offer a powerful strategy for the efficient construction of complex molecules like benzoxazepine derivatives. These approaches are characterized by high atom economy, reduced waste, and simplified purification processes. A notable example of such a strategy is the coupling of multicomponent reactions (MCRs) with subsequent intramolecular cyclization steps.

One prominent tandem approach involves an initial Ugi four-component reaction (Ugi-4CR) followed by an intramolecular Mitsunobu cyclization to furnish 2,3-dihydrobenzo[f] beilstein-journals.orgnih.govoxazepin-3-ones. beilstein-journals.orgnih.govbeilstein-journals.org This method utilizes an ortho-(benzyloxy)benzylamine, glycolic acid, an isocyanide, and an aldehyde as the starting materials for the Ugi reaction. The resulting Ugi adduct, a linear peptide-like compound, is then subjected to hydrogenolysis to deprotect the phenolic hydroxyl group. The final and key step is an intramolecular Mitsunobu reaction, which effects the cyclization to form the seven-membered benzoxazepine ring. beilstein-journals.orgbeilstein-journals.org A significant advantage of this protocol is its operational simplicity and the ability to generate a library of diverse dihydrobenzoxazepinones by varying the four components of the initial Ugi reaction. beilstein-journals.orgnih.gov

Another sophisticated tandem methodology involves the synthesis of pyrrole-fused dibenzoxazepine (B10770217) derivatives through an isocyanide-based multicomponent reaction. beilstein-journals.orgnih.govresearchgate.net This reaction proceeds via the in situ formation of a Huisgen's 1,4-dipole from a benzoxazepine imine and an acetylenedicarboxylate. This dipole is then trapped by an isocyanide in a [4+1] cyclization to construct the pyrrole ring fused to the benzoxazepine scaffold. beilstein-journals.org The reaction mechanism is initiated by the nucleophilic attack of the isocyanide on a gem-diactivated olefin, which then reacts with a cyclic imine (the benzoxazepine component) to form an intermediate that cyclizes and subsequently eliminates HCN to yield the final pyrrole-fused product. beilstein-journals.org This method is notable for being performed under solvent- and catalyst-free conditions, aligning with the principles of green chemistry. beilstein-journals.orgnih.govresearchgate.net

The versatility of tandem transformations is further highlighted in the one-pot synthesis of tricyclic benzoxazepines using a biochemo multienzyme cascade. nih.gov This process employs a combination of lipase and tyrosinase to mediate a sequence of reactions including ortho-hydroxylation, 1,6-Michael addition, and tandem intramolecular ring closure, demonstrating the power of biocatalysis in complex organic synthesis. nih.gov

Table 1: Overview of Tandem Transformations for Benzoxazepine Derivative Synthesis

| Methodology | Key Reactions | Starting Materials | Product | Key Features | Reference |

| Ugi-Mitsunobu Sequence | Ugi four-component reaction, Intramolecular Mitsunobu cyclization | ortho-(Benzyloxy)benzylamine, Glycolic acid, Isocyanide, Aldehyde | 2,3-Dihydrobenzo[f] beilstein-journals.orgnih.govoxazepin-3-one | High diversity, Operationally simple | beilstein-journals.orgnih.govbeilstein-journals.orgnih.gov |

| Isocyanide-based MCR | [4+1] Cycloaddition of Huisgen's 1,4-dipole | Benzoxazepine imine, Acetylenedicarboxylate, Isocyanide, gem-Diactivated olefin | Pyrrole-fused dibenzoxazepine | Solvent- and catalyst-free, Environmentally friendly | beilstein-journals.orgnih.govresearchgate.net |

| Biochemo Multienzyme Cascade | ortho-Hydroxylation, 1,6-Michael addition, Intramolecular cyclization | Phenolic acids, β-Amino acids | Tricyclic 1,5-benzoxazepine | Sustainable, High atom economy, Biocatalytic | nih.gov |

Utilization of 2-(2-Isocyanophenyl)ethanols in Benzoxazepine Thione Synthesis

Following a comprehensive search of the available scientific literature, no specific methods detailing the utilization of 2-(2-isocyanophenyl)ethanols for the synthesis of benzoxazepine thiones were identified. This particular synthetic route does not appear to be a documented or established methodology for the preparation of this class of compounds.

Chemical Reactivity and Transformations of 4,5 Dihydro 1,4 Benzoxazepin 3 2h One

Functional Group Interconversions on the 4,5-Dihydro-1,4-benzoxazepin-3(2H)-one Core

Functional group interconversions are fundamental in modifying the physicochemical properties of the benzoxazepinone scaffold. The most significant transformations involve the lactam carbonyl group, which can be reduced or converted to its thio-analogue.

The carbonyl group within the lactam ring of this compound is susceptible to reduction, typically yielding the corresponding cyclic amine, 2,3,4,5-tetrahydro-1,4-benzoxazepine. This transformation removes the carbonyl functionality, significantly altering the molecule's polarity and hydrogen bonding capabilities.

Powerful hydride-transfer reagents are required for this reduction, as the amide carbonyl is less reactive than a ketone or aldehyde. harvard.edu Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for the reduction of amides and esters to their corresponding amines and alcohols. harvard.edulibretexts.org In contrast, milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce esters or amides under standard conditions. libretexts.org The reduction of related benzoxazepine structures, such as N-alkylated lactams, with hydride reagents has been shown to produce the desired cyclic amines. researchgate.net

The general mechanism for the reduction of the lactam carbonyl by LiAlH₄ involves two main stages. First, a hydride ion from the aluminohydride complex performs a nucleophilic attack on the electrophilic carbonyl carbon. This is followed by the departure of the oxygen atom as an aluminate salt, leading to an intermediate iminium ion, which is then subjected to a second hydride attack to furnish the final amine product.

| Reagent | Substrate Moiety | Product | Selectivity & Notes | Reference |

|---|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Lactam (Amide) | Cyclic Amine | Powerful, non-selective reagent. Reduces esters, carboxylic acids, amides, and nitriles. harvard.eduacs.org | harvard.edulibretexts.org |

| Sodium Borohydride (NaBH₄) | Lactam (Amide) | No reaction (typically) | Not strong enough to reduce amides or esters under standard conditions. libretexts.org | libretexts.org |

| Diisobutylaluminum Hydride (DIBAL-H) | Lactam (Amide) / Ester | Aldehyde (partial reduction) | Can achieve partial reduction of esters to aldehydes at low temperatures. chemrxiv.org | chemrxiv.org |

Thionation, the conversion of a carbonyl group to a thiocarbonyl group, is a key transformation for modifying the electronic and steric properties of the benzoxazepinone core. The resulting 4,5-dihydro-1,4-benzoxazepin-3(2H)-thione is a valuable intermediate for further synthetic elaborations. The most common reagents for this purpose are Lawesson's Reagent and phosphorus pentasulfide (P₂S₅).

Lawesson's Reagent (LR) is a mild and efficient thionating agent for a wide range of carbonyl compounds, including amides and esters. organic-chemistry.orgnih.gov It is often preferred over P₂S₅ due to milder reaction conditions, shorter reaction times, and higher yields. nih.govchemspider.com The reaction mechanism involves the dissociation of LR into a reactive dithiophosphine ylide, which then reacts with the carbonyl group to form a four-membered thiaoxaphosphetane intermediate. organic-chemistry.orgnih.gov The driving force for the reaction is the subsequent cycloreversion that forms a stable P=O bond, releasing the desired thiocarbonyl compound. organic-chemistry.orgnih.gov Reactions involving amides are typically faster than those with esters. organic-chemistry.org Modern procedures often utilize tetrahydrofuran (B95107) (THF) as a solvent at room temperature, which is a significant improvement over older methods requiring high-temperature reflux in toluene. chemspider.com

Phosphorus pentasulfide (P₂S₅), often used as its polymeric form P₄S₁₀, is another classic thionating agent. nih.govorganic-chemistry.org However, it generally requires harsher conditions, such as higher temperatures and longer reaction times, compared to Lawesson's Reagent. organic-chemistry.org P₂S₅ can be used with a variety of solvents, including toluene, and sometimes in the presence of a base like pyridine. organic-chemistry.orgscholaris.casemanticscholar.org

| Reagent | Typical Conditions | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Lawesson's Reagent | THF, room temperature | Mild conditions, high yields, shorter reaction times, good solubility in organic solvents. chemspider.com | Unpleasant odor of byproducts. chemspider.com | organic-chemistry.orgnih.govchemspider.com |

| Phosphorus Pentasulfide (P₂S₅ / P₄S₁₀) | Toluene or Pyridine, reflux | Readily available and cost-effective. | Harsher conditions (high temp), often requires excess reagent, can lead to lower yields and more side products. organic-chemistry.org | nih.govscholaris.casemanticscholar.org |

Ring Transformations and Skeletal Rearrangements

Skeletal rearrangements and ring transformations provide powerful strategies for accessing diverse heterocyclic frameworks from the benzoxazepine core or for synthesizing the core itself from different precursors. These reactions involve the cleavage and formation of C-C or C-heteroatom bonds, leading to changes in ring size or atom connectivity.

Ring expansion reactions are valuable for constructing the seven-membered benzoxazepine ring from more readily available five- or six-membered precursors. nih.gov Several classical rearrangement reactions can be employed for this purpose.

One prominent example is the Schmidt reaction, which can convert a cyclic ketone into an expanded lactam. The reaction of 4-chromanone (B43037) with hydrazoic acid (HN₃) under acidic conditions leads to the formation of 2,3-dihydro-1,4-benzoxazepin-5(4H)-one, an isomer of the title compound. researchgate.net The mechanism involves the protonation of the ketone, addition of the azide, and a subsequent rearrangement where one of the alkyl groups attached to the carbonyl carbon migrates to a nitrogen atom with the expulsion of dinitrogen gas.

Similarly, the Beckmann rearrangement of the oxime derived from 4-chromanone can also yield the corresponding lactam. This reaction is typically acid-catalyzed and proceeds through the migration of the group anti-periplanar to the oxime's hydroxyl group. Both the Schmidt and Beckmann rearrangements are effective strategies for inserting a nitrogen atom into a carbocyclic ring to form an expanded lactam. nih.gov Other methods, such as the Tiffeneau–Demjanov rearrangement, can also be utilized for ring expansions to form seven-membered rings. nih.gov

Ring contraction reactions can transform larger rings into smaller, often more strained, systems. wikipedia.org While less common for the stable benzoxazepine system, such transformations are mechanistically plausible under specific conditions, particularly photochemical activation. For instance, a novel photochemical ring-contraction has been reported for 5-unsubstituted 3,1-benzoxazepines, which rearrange to yield 3-formylindoles in an aprotic solvent. researchgate.net This type of reaction highlights how energy input can drive the transformation of a seven-membered heterocycle into a more stable fused five-membered ring system.

General mechanisms for ring contractions often involve the formation of reactive intermediates. wikipedia.org

Cationic Rearrangements : These proceed through the loss of a leaving group to form a carbocation, followed by the migration of an endocyclic bond. Pinacol-type rearrangements are a common example of this pathway. wikipedia.orgchemistrysteps.com

Wolff Rearrangement : This reaction involves an α-diazoketone which, upon losing N₂, forms a carbene that rearranges to a ketene. When applied to cyclic systems, this results in a ring-contracted product. wikipedia.orgrsc.org

Favorskii Rearrangement : This rearrangement of α-halo ketones in the presence of a base proceeds through a cyclopropanone (B1606653) intermediate, which then opens to yield a ring-contracted carboxylic acid derivative. chemistrysteps.com

These mechanisms provide a conceptual framework for potential ring contraction pathways of functionalized this compound derivatives.

Intramolecular rearrangements are reactions that reorganize the carbon skeleton or the position of functional groups within a molecule. nih.gov Such rearrangements are often driven by the formation of a more stable intermediate or product. In the context of benzoxazepinones, these reactions can lead to isomeric structures or entirely new heterocyclic systems.

These rearrangements often involve the formation of an electron-deficient center, such as a carbocation, which is then stabilized by the migration of a neighboring group with its pair of electrons (a 1,2-shift). cambridgescholars.com The photochemical rearrangement of 3,1-benzoxazepines to indoles is a prime example of a profound intramolecular rearrangement that completely alters the heterocyclic core. researchgate.net

Skeletal rearrangements of amides, though less common than those of ketones or alcohols, have been developed. nih.gov These can be initiated by various activation strategies that target the C-N or C-C bonds of the amide structure. For instance, Lewis acid-promoted rearrangements have been shown to cause the carbonyl and amine moieties to switch positions in certain ε-lactams. nih.gov While specific examples for the this compound core are not extensively documented, these established principles suggest potential pathways for its isomerization or degradation into other heterocyclic structures under specific chemical conditions.

Electrophilic and Nucleophilic Aromatic Substitution on the Benzo Moiety

The benzene (B151609) ring fused to the oxazepine core, referred to as the benzo moiety, is susceptible to electrophilic aromatic substitution, a class of reactions fundamental to the functionalization of aromatic systems. The reactivity of this ring is influenced by the electronic effects of the fused lactam ring, which contains both an ether oxygen and an amide group. The lone pairs on the ether oxygen atom act as an activating group, donating electron density to the aromatic ring, while the amide group can have a more complex influence.

Detailed research has demonstrated that electrophilic substitution on the this compound ring system is feasible. Nitration, a classic example of electrophilic aromatic substitution, has been successfully carried out on the closely related 3,4-dihydro-1,4-benzoxazepin-5(2H)-one. Treatment of this compound with a mixture of nitric acid and sulfuric acid leads to the introduction of a nitro group onto the aromatic ring, specifically at the 7-position, yielding 7-nitro-3,4-dihydro-1,4-benzoxazepin-5(2H)-one. This regioselectivity is dictated by the directing effects of the substituents on the benzene ring.

While direct studies on the halogenation and Friedel-Crafts reactions of this compound are not extensively documented, reactivity patterns can be inferred from analogous heterocyclic systems. For instance, the regioselective halogenation of 1,4-benzodiazepinones has been achieved using reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS), often with palladium catalysis to direct the substitution to a specific position via C-H activation. Similarly, Friedel-Crafts acylation has been shown to be highly regioselective in related nitrogen heterocycles, such as 2,3,4,5-tetrahydro-1,4-benzoxazepine, where acylation occurs preferentially at the C-8 position. These examples suggest that the benzo moiety of this compound is amenable to similar functionalization.

Nucleophilic aromatic substitution on the benzo moiety is generally not favored unless the ring is activated by strong electron-withdrawing groups, such as a nitro group. In its unsubstituted form, the benzene ring of this compound is electron-rich and thus not a suitable substrate for this type of transformation.

Table 1: Electrophilic Aromatic Substitution Reactions on Benzoxazepinone and Related Scaffolds

| Reaction Type | Substrate | Reagents | Product | Position of Substitution |

| Nitration | 3,4-Dihydro-1,4-benzoxazepin-5(2H)-one | HNO₃, H₂SO₄ | 7-Nitro-3,4-dihydro-1,4-benzoxazepin-5(2H)-one | C-7 |

| Halogenation (Analogous) | 1,4-Benzodiazepinone | NXS (X=Br, I), Pd(OAc)₂ | Halogenated 1,4-Benzodiazepinone | Regioselective |

| Acylation (Analogous) | N-protected 2,3,4,5-Tetrahydro-1,4-benzoxazepine | Acylating agent, Lewis Acid | 8-Acyl-2,3,4,5-tetrahydro-1,4-benzoxazepine | C-8 |

Derivatization at Nitrogen and Oxygen Heteroatoms of the Benzoxazepinone Ring

The presence of a secondary amine (within the amide or lactam group) and a carbonyl oxygen provides key sites for further molecular diversification of the this compound scaffold.

Derivatization at the Nitrogen Heteroatom:

The nitrogen atom of the lactam functionality is a common site for derivatization. N-alkylation and N-acylation are two of the most important transformations.

N-Alkylation: The introduction of an alkyl group at the nitrogen atom can be achieved using various alkylating agents in the presence of a base. The synthesis of libraries of N-substituted 4,5-dihydro-1,4-benzoxazepin-3(2H)-ones often involves the use of primary amines as a building block in the initial synthetic sequence, which directly installs the N-substituent. Post-synthetic N-alkylation is also possible, though in some related benzoxazepinone systems, attempts at N-alkylation have been reported to result in ring cleavage, indicating that reaction conditions must be carefully chosen.

N-Arylation: The formation of an N-aryl bond can be accomplished through modern cross-coupling methodologies. For instance, the Buchwald-Hartwig amination has been successfully applied to couple aryl halides with the nitrogen of the related 3,4-dihydro-2H-1,4-benzoxazine scaffold, suggesting a viable route for the N-arylation of this compound.

N-Acylation: The nitrogen can also be acylated using acyl chlorides or anhydrides. This reaction typically proceeds readily and is used to introduce a variety of functional groups or to serve as a protecting group strategy during multi-step syntheses.

Derivatization at the Oxygen Heteroatom:

The carbonyl oxygen of the lactam is less nucleophilic than the nitrogen, but it can be alkylated to form an O-alkylated product known as an imidate ether (or lactim ether). This transformation alters the electronic properties and reactivity of the heterocyclic ring.

O-Alkylation: The O-alkylation of lactams is most effectively achieved using powerful, "hard" alkylating agents such as trialkyloxonium salts (e.g., Meerwein's reagents like triethyloxonium (B8711484) tetrafluoroborate, Et₃OBF₄). These reagents show a strong preference for alkylating the oxygen atom over the nitrogen in an amide, leading to the formation of the corresponding 3-alkoxy-4,5-dihydro-1,4-benzoxazepine derivative. The competition between N- and O-alkylation is a well-studied phenomenon in lactam chemistry, with the outcome often depending on the nature of the alkylating agent, the counter-ion, the solvent, and the specific substrate. For lactams like this compound, the use of Meerwein's reagent is the most reliable method to ensure selective O-alkylation.

Table 2: Derivatization Reactions at the Heteroatoms of the Benzoxazepinone Ring

| Site of Derivatization | Reaction Type | Reagents | Product Type |

| Nitrogen (N-4) | N-Alkylation | Alkyl halide, Base | N-Alkyl lactam |

| Nitrogen (N-4) | N-Arylation | Aryl halide, Pd catalyst, Base | N-Aryl lactam |

| Nitrogen (N-4) | N-Acylation | Acyl chloride or Anhydride (B1165640) | N-Acyl lactam (Imide) |

| Oxygen (O-3) | O-Alkylation | Trialkyloxonium salt (e.g., Et₃OBF₄) | Imidate ether (Lactim ether) |

Design and Synthesis of 4,5 Dihydro 1,4 Benzoxazepin 3 2h One Derivatives and Analogues

Regio- and Stereoselective Synthesis of Substituted 4,5-Dihydro-1,4-benzoxazepin-3(2H)-ones

The controlled synthesis of substituted 4,5-dihydro-1,4-benzoxazepin-3(2H)-ones, where specific regio- and stereoisomers are obtained, is crucial for establishing structure-activity relationships in drug discovery. Various synthetic strategies have been developed to achieve this control.

One notable approach is the polymer-assisted solution-phase (PASP) synthesis, which offers a straightforward method for generating libraries of these compounds. nih.gov This method utilizes salicylic (B10762653) aldehydes, α-bromo acetic acid esters, and primary amines as versatile building blocks. The use of polymer-bound reagents and scavengers simplifies the workup process and circumvents the need for protecting groups, making it an efficient strategy for producing a diverse range of substituted derivatives. nih.gov

Multicomponent reactions also provide an efficient route to this scaffold. For instance, the reaction of 2-aminophenols with alkynones in 1,4-dioxane (B91453) at elevated temperatures yields substituted benzo[b] nih.govnih.govoxazepines. rsc.org Mechanistic studies suggest that the hydroxyl proton of the aminophenol plays a key role in the formation of an alkynylketimine intermediate, which then undergoes a 7-endo-dig cyclization. rsc.org The regioselectivity of this reaction is influenced by the nature of the substituents on both the 2-aminophenol (B121084) and the alkynone.

Furthermore, isocyanide-based multicomponent reactions have been employed for the synthesis of pyrrole-fused dibenzoxazepine (B10770217) derivatives. beilstein-journals.orgnih.gov In these reactions, it has been observed that electron-withdrawing substituents on the benzoxazepine core can lead to increased reaction efficiency, while electron-donating groups may decrease it. beilstein-journals.org This highlights the electronic influence of substituents on the regiochemical outcome of the cyclization process.

| Starting Materials | Reagents and Conditions | Product | Key Features |

| Salicylic aldehydes, α-bromo acetic acid esters, primary amines | Polymer-bound reagents and scavengers | Substituted 4,5-dihydro-1,4-benzoxazepin-3(2H)-ones | Simplified workup, no protecting groups required nih.gov |

| 2-Aminophenols, alkynones | 1,4-Dioxane, 100 °C | Substituted benzo[b] nih.govnih.govoxazepines | 7-endo-dig cyclization of an alkynylketimine intermediate rsc.org |

| Dibenzoxazepine imine, cyclohexyl isocyanide, 2-benzylidenemalononitrile | Various anhydrous solvents, 40 °C | Pyrrole-fused dibenzoxazepine | Influence of electronic effects of substituents on yield beilstein-journals.orgnih.gov |

Isomeric Benzoxazepinone Systems (e.g., 1,5-Benzoxazepinones, 1,3-Benzoxazepinones)

The constitutional isomers of 1,4-benzoxazepinones, such as 1,5-benzoxazepinones and 1,3-benzoxazepinones, also represent important classes of heterocyclic compounds with distinct biological activities. Their synthesis requires different strategic approaches compared to the 1,4-isomers.

1,5-Benzoxazepinones: These isomers are frequently synthesized through intramolecular cyclization reactions. A one-pot biochemo-multienzyme cascade reaction has been developed for the synthesis of tricyclic 1,5-benzoxazepine derivatives. nih.govacs.org This method utilizes a lipase (B570770) and a tyrosinase to mediate the ortho-hydroxylation of a phenolic moiety, followed by a 1,6-Michael addition and tandem intramolecular ring closure. nih.govacs.org Another approach involves the reaction of o-nitrophenol with epichlorohydrin, followed by catalytic reduction and cyclization to form the 1,5-benzoxazepine ring system. researchgate.net

1,3-Benzoxazepinones: The synthesis of 1,3-benzoxazepine derivatives can be achieved through cycloaddition reactions. For example, new substituted 1,3-oxazepine-1,5-diones have been prepared by the condensation of imines with 2-O-acetylmalic anhydride (B1165640) in dioxane. ijnc.ir Another method involves the acid-catalyzed cycloaddition of imine compounds with isobenzofuran-1(3H)-one in anhydrous THF under reflux conditions. medipol.edu.tr This reaction proceeds via a (5+2) dipolar cycloaddition mechanism to form the stable seven-membered 1,3-oxazepine ring. medipol.edu.tr

| Isomer | Synthetic Approach | Starting Materials | Reagents and Conditions |

| 1,5-Benzoxazepinone | One-pot biochemo-multienzyme cascade | Phenolic acids, β-amino acid derivatives | Lipase M, Tyrosinase T, 2-MeTHF, O2, 45 °C nih.govacs.org |

| 1,5-Benzoxazepinone | Intramolecular cyclization | o-Nitrophenol, epichlorohydrin | 1. Reaction with epichlorohydrin, 2. Catalytic reduction (Pd/C) researchgate.net |

| 1,3-Benzoxazepinone | Condensation reaction | Imines, 2-O-Acetylmalic anhydride | Dioxane ijnc.ir |

| 1,3-Benzoxazepinone | (5+2) Cycloaddition | Imines, Isobenzofuran-1(3H)-one | Acid catalyst, anhydrous THF, reflux medipol.edu.tr |

Fused Polycyclic Systems Incorporating the 1,4-Benzoxazepinone Core (e.g., Pyrazoloresearchgate.netnih.govoxazepines)

Fusing additional heterocyclic rings to the 1,4-benzoxazepinone core can significantly expand the chemical space and lead to novel compounds with enhanced or new biological activities. The synthesis of such polycyclic systems often involves multi-step sequences or elegant one-pot strategies.

A notable example is the design and synthesis of tricyclic pyrazolo[1,5-d] nih.govnih.govbenzoxazepin-5(6H)-ones. nih.gov These compounds have been developed as selective human monoamine oxidase B (hMAO-B) inhibitors. The synthetic strategy involves the intramolecular cyclization of precursor molecules, leading to a significant change in isoform selectivity compared to their non-cyclized counterparts. nih.gov

Another class of fused systems includes pyrazolo[4,3-e]pyrrolo[1,2-a] nih.govnih.govdiazepinone analogues, which are designed as pyrrolo nih.govnih.govbenzodiazepine (PBD) analogues. nih.gov The synthesis of these compounds involves the substitution of the aromatic A ring of the PBD with a disubstituted pyrazole (B372694) ring. nih.gov Furthermore, the synthesis of pyrazolo[4,3-f] nih.govbeilstein-journals.orgacs.orgtriazolo[5,1-c] nih.govnih.govoxazepine derivatives has also been reported, showcasing the versatility of synthetic methods to create complex, fused heterocyclic systems. researchgate.net

Synthesis of Chiral Derivatives of 4,5-Dihydro-1,4-benzoxazepin-3(2H)-one

The synthesis of enantiomerically pure derivatives of this compound is of great importance, as the biological activity of chiral molecules often resides in a single enantiomer. Several asymmetric synthetic strategies have been developed to access these chiral scaffolds.

A highly effective method for the synthesis of chiral 1,4-benzoxazepines is the enantioselective desymmetrization of 3-substituted oxetanes, catalyzed by a confined chiral phosphoric acid. nih.govacs.org This metal-free process provides access to chiral seven-membered 1,4-benzoxazepines with high enantiocontrol under mild reaction conditions. nih.govacs.org The versatility of this method is demonstrated by its tolerance of a broad substrate scope and the potential for further enantioselective transformations of the products. nih.govacs.org

Another approach involves a one-pot synthesis of amino acid-derived chiral disubstituted 1,4-oxazepanes through a tandem aziridine/epoxide ring-opening sequence. nih.gov This strategy utilizes the dual role of epoxy alcohols as both nucleophiles and electrophiles to achieve the intermolecular regioselective ring opening of chiral aziridines. nih.gov

Furthermore, asymmetric synthesis of related dihydro-1,3-dioxepines has been achieved via a Rh(II)/Sm(III) relay catalytic three-component tandem [4+3]-cycloaddition. nih.gov While not directly targeting the 1,4-benzoxazepinone core, this methodology demonstrates the power of bimetallic catalytic systems in achieving high diastereo- and enantioselectivity in the formation of seven-membered heterocyclic rings. nih.gov

| Synthetic Strategy | Catalyst/Reagent | Key Transformation | Enantioselectivity |

| Enantioselective Desymmetrization | Chiral Phosphoric Acid | Ring-opening of 3-substituted oxetanes | High (up to 94% ee) nih.govacs.org |

| Tandem Ring Opening | Epoxy alcohols | Intermolecular regioselective opening of chiral aziridines | Enantiomerically pure products nih.gov |

| Tandem [4+3]-Cycloaddition | Rh(II)/Sm(III) bimetallic catalyst | Carbonyl ylide formation and cycloaddition | Excellent (up to 99% ee) nih.gov |

Structure-Synthesis Relationships in Benzoxazepine Scaffolds

The relationship between the desired structure of a benzoxazepine derivative and the choice of synthetic strategy is a critical aspect of chemical synthesis design. The substitution pattern and the desired isomeric form of the final product often dictate the most efficient and viable synthetic route.

For instance, the synthesis of tricyclic 1,5-benzoxazepine derivatives via a one-pot multienzyme cascade demonstrates that the nature of substituents can influence the reaction outcome. nih.gov While electron-donating groups on the phenolic precursor did not show significant differences in yield, the presence of a halogen substituent was well-tolerated, indicating the robustness of this enzymatic approach for various substituted analogues. nih.gov

In the synthesis of pyrrole-fused dibenzoxazepines through multicomponent reactions, the electronic nature of substituents on the benzoxazepine core plays a direct role in the reaction efficiency. beilstein-journals.org Electron-withdrawing groups were found to enhance the yield, likely by influencing the nucleophilicity of the reaction intermediates. beilstein-journals.org This provides a clear example of how the electronic properties of the scaffold can be leveraged to optimize the synthetic process.

The inherent strain and conformational flexibility of the seven-membered ring also influence the choice of cyclization strategy. For intramolecular cyclizations, the length and flexibility of the tether connecting the reacting functionalities are crucial for achieving an efficient ring closure. The development of diverse synthetic methods for benzoxazepine scaffolds is often driven by the need to access novel chemical space for drug discovery, where specific substitution patterns are required to modulate biological activity. researchgate.net

Spectroscopic Characterization and Structural Elucidation of 4,5 Dihydro 1,4 Benzoxazepin 3 2h One Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 4,5-dihydro-1,4-benzoxazepin-3(2H)-one compounds, offering precise insights into the proton and carbon environments within the molecule.

The ¹H NMR spectrum of this compound derivatives provides characteristic signals that are crucial for structural confirmation. The protons of the methylene (B1212753) groups in the seven-membered ring typically appear as distinct multiplets. For instance, in 2-methyl-2,3-dihydro-1H-benzo[e] researchgate.netmdpi.comoxazepin-5-one, the methylene protons at C2 and C3, and the methyl group at C2 show characteristic shifts. The aromatic protons on the benzene (B151609) ring exhibit complex splitting patterns in the downfield region of the spectrum, which can be influenced by the substitution pattern on the ring. mdpi.com In N-substituted derivatives, the protons of the substituent provide additional signals that are key for identification. For example, the non-planar configuration of the diazepine (B8756704) ring in some N-substituted researchgate.netmedipol.edu.trdiazepino[4,5-b]indol-4-ones leads to the methylene group protons appearing as two broadened singlets. madridge.org The chemical shifts and coupling constants of these protons are invaluable for confirming the connectivity and stereochemistry of the molecule.

Table 1: Representative ¹H NMR Data for this compound Derivatives| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |

|---|---|---|

| 2-Methyl-2,3-dihydro-1H-benzo[e] researchgate.netmdpi.comoxazepin-5-one mdpi.com | CDCl₃ | 7.62 (m, 1H), 7.42 (br, 1H), 7.05–7.21 (m, 3H), 4.58 (dd, J = 12.3, 8.0 Hz, 1H), 3.96 (dd, J = 12.2, 5.6 Hz, 1H), 3.12–3.71 (m, 1H), 1.35 (d, J = 7.1 Hz, 3H) |

| 7-Chloro-2-(4-chloro-phenyl)-2,3-dihydro-1H-benzo[e] researchgate.netmdpi.comoxazepin-5-one mdpi.com | CDCl₃ | 7.66 (m, 1H), 7.46 (br, 1H), 7.09–7.50 (m, 6H), 5.10 (dd, J = 8.2, 5.6 Hz, 1H), 4.11 (dd, J = 12.4, 8.2 Hz, 1H), 3.96 (dd, J = 12.4, 5.6 Hz, 1H) |

| 1-(4-methylphenyl)-5,10-dihydro researchgate.netmedipol.edu.trdiazepino[4,5-b]indol-4(3H)-one madridge.org | DMSO-d₆ | 2.42 (s, 3Н, 4′-СН₃), 3.59 (s, 2Н, СН₂), 7.06 (t, 1Н, Н-7, J 8.0 Hz), 7.18 (t, 1Н, Н-8, J 8.0 Hz), 7.24 (d, 2Н, Н-3′,5′, J 8.0 Hz), 7.38 (d, 1Н, Н-9, J 8.0 Hz), 7.65 (d, 3Н, H-6,2′,6′, J 8.0 Hz), 10.64 (s, 1Н, CONH), 11.08 (s, 1Н, NH) |

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the this compound molecule. The carbonyl carbon of the lactam ring typically resonates at a characteristic downfield chemical shift. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents on the benzene ring. mdpi.comnih.gov For instance, the carbon atoms C4 and C7 in 1,3-benzoheterazolidine-2-thiones are shielded by the adjacent heteroatoms, resulting in upfield shifts. mdpi.com The aliphatic carbons of the seven-membered ring appear in the upfield region of the spectrum.

Table 2: Representative ¹³C NMR Data for this compound Derivatives| Compound | Solvent | Chemical Shift (δ, ppm) |

|---|---|---|

| 2-Methyl-2,3-dihydro-1H-benzo[e] researchgate.netmdpi.comoxazepin-5-one mdpi.com | CDCl₃ | 168.2, 147.3, 132.8, 130.4, 118.7, 116.6, 109.7, 77.1, 53.1, 18.2 |

| 7-Chloro-2-(4-chloro-phenyl)-2,3-dihydro-1H-benzo[e] researchgate.netmdpi.comoxazepin-5-one mdpi.com | CDCl₃ | 168.2, 147.4, 139.6, 133.2, 131.8, 130.2, 128.9, 126.7, 123.8, 115.2, 109.6, 77.5, 60.3 |

| 1,4,9,10a-Tetrahydroazeto[1,2-a]benzo[e] researchgate.netmdpi.comdiazepin-10(2H)-one nih.gov | CDCl₃ | 173.0, 136.9, 130.4, 130.0, 129.0, 125.9, 121.7, 64.5, 56.7, 54.9, 19.6 |

For more complex derivatives of this compound, two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Quantum Coherence (HMQC) are indispensable for unambiguous signal assignment. researchgate.net COSY experiments establish proton-proton coupling networks, allowing for the tracing of spin systems within the molecule. HMQC (or its modern equivalent, HSQC) correlates proton and carbon signals, providing a direct link between the ¹H and ¹³C NMR spectra. These techniques are particularly useful in assigning the signals of the intricate spin systems in the seven-membered ring and the aromatic portion of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the key functional groups present in this compound compounds. The most prominent absorption band in the IR spectrum is typically the carbonyl (C=O) stretching vibration of the lactam ring, which appears in the region of 1650-1680 cm⁻¹. The N-H stretching vibration of the amide group is observed as a sharp band around 3200-3400 cm⁻¹. The C-O-C stretching vibrations of the ether linkage are also characteristic, appearing in the fingerprint region. The aromatic C-H and C=C stretching vibrations can be observed at their expected frequencies. For instance, in 4-phenyl-4,5-dihydrobenzo[f] researchgate.netmdpi.comoxazepin-3(2H)-one, the C=O stretching frequency is a key diagnostic peak. researchgate.net

Table 3: Characteristic IR Absorption Frequencies for this compound Derivatives| Functional Group | Vibrational Mode | Approximate Frequency (cm⁻¹) |

|---|---|---|

| N-H (amide) | Stretching | 3200-3400 |

| C=O (lactam) | Stretching | 1650-1680 |

| C-O-C (ether) | Stretching | 1200-1300 (asymmetric), 1000-1100 (symmetric) |

| Aromatic C-H | Stretching | 3000-3100 |

| Aromatic C=C | Stretching | 1450-1600 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound derivatives and to gain insights into their structural features through fragmentation analysis. Under electron ionization (EI) conditions, the molecular ion peak (M⁺) is typically observed, confirming the molecular formula. The fragmentation patterns can be complex but often involve characteristic losses of small molecules such as CO, as well as cleavages within the seven-membered ring. researchgate.netsapub.org High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition of the molecule and its fragments. nih.gov

Common fragmentation pathways for related heterocyclic systems often involve initial cleavages of side chains followed by the fragmentation of the heterocyclic ring itself. mdpi.comnih.gov For instance, in some cycloalkane-condensed 4,5-dihydro-3(2H)-pyridazinones, the molecular ions are very stable and can form the base peak of the spectrum. researchgate.net

Integrated Spectroscopic Approaches for Resolving Structural Ambiguities in Benzoxazepine Systems

The structural elucidation of complex heterocyclic systems such as this compound and its derivatives is rarely accomplished with a single analytical technique. Instead, an integrated approach combining multiple spectroscopic methods is essential for unambiguously determining the molecular structure and resolving potential ambiguities. nih.gov Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), infrared (IR) spectroscopy, and single-crystal X-ray diffraction each provide unique and complementary pieces of the structural puzzle. semanticscholar.orgrsc.org Ambiguities can arise in various forms, including the presence of constitutional isomers (regioisomers), tautomers, or stereoisomers, as well as complex conformational dynamics inherent to the flexible seven-membered benzoxazepine ring. beilstein-journals.orgnih.gov

The initial characterization of a newly synthesized benzoxazepine derivative typically involves IR, ¹H NMR, and ¹³C NMR spectroscopy. ijcce.ac.irmedipol.edu.tr IR spectroscopy helps identify key functional groups, such as the carbonyl (C=O) stretch of the lactam ring and the N-H or C-O-C ether linkages. NMR spectroscopy provides detailed information about the carbon-hydrogen framework. However, these methods alone can sometimes be insufficient. For instance, in reactions designed to produce a specific regioisomer, NMR data might not be able to definitively distinguish between the expected product and other possible isomers without extensive 2D NMR experiments (e.g., HMBC, NOESY) and comparison with known compounds. nih.gov

Mass spectrometry is crucial for determining the molecular weight and elemental composition of the compound, thereby confirming its molecular formula. semanticscholar.orgbeilstein-journals.org High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements that can differentiate between compounds with the same nominal mass but different elemental compositions. While MS confirms the formula, it does not reveal the connectivity or spatial arrangement of the atoms.

The definitive and unambiguous confirmation of a proposed structure, especially when isomers are possible or when complex stereochemistry is involved, is often achieved through single-crystal X-ray diffraction analysis. beilstein-journals.orgmdpi.com This technique provides a precise three-dimensional map of the atoms within the crystal lattice, confirming atomic connectivity, bond lengths, bond angles, and stereochemistry. researchgate.netresearchgate.net For many novel benzoxazepine derivatives, X-ray crystallography has been the ultimate tool to resolve structural debates and validate the assignments made by other spectroscopic methods. mdpi.com

A notable structural ambiguity in seven-membered rings like benzoxazepines is their conformational flexibility. These rings can exist in various conformations that may interconvert at room temperature. Dynamic NMR (DNMR) spectroscopy is a specialized technique used to study these conformational changes. beilstein-journals.org By recording NMR spectra at different temperatures, researchers can observe changes in the signals, such as the broadening and coalescence of peaks, which allows for the calculation of the energy barriers for conformational inversion. beilstein-journals.org For example, studies on related heterocyclic systems have shown that at room temperature, certain protons may appear as broad signals due to rapid ring inversion, but at lower temperatures, these signals sharpen into distinct peaks corresponding to a single, frozen conformation. beilstein-journals.org

Table 1: Representative ¹H NMR Spectroscopic Data for a Benzoxazepine Derivative

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 4.60 | s | - |

| H-5 | 2.38-3.38 | m | - |

| Aromatic-H | 7.10-8.62 | m | - |

| NH | 3.42 | s | - |

| Data derived from related benzoxazepine systems. beilstein-journals.orgresearchgate.net s = singlet, m = multiplet. |

Table 2: Representative ¹³C NMR Spectroscopic Data for a Benzoxazepine Derivative

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O (Lactam) | ~170 |

| C-2 | ~70-80 |

| C-5 | ~40-50 |

| Aromatic-C | ~115-150 |

| Data are approximate and based on typical values for the benzoxazepine scaffold. |

Table 3: Integrated Spectroscopic Data for Structural Confirmation

| Technique | Information Provided | Example of Ambiguity Resolved |

| Infrared (IR) | Identification of key functional groups (e.g., C=O at ~1680 cm⁻¹, N-H at ~3200 cm⁻¹) | Confirms presence of lactam carbonyl, distinguishing from other potential cyclic structures. |

| Mass Spec (MS) | Determination of molecular weight and formula (e.g., C₉H₉NO₂) | Confirms elemental composition, ruling out products from unexpected side reactions. |

| ¹H & ¹³C NMR | Provides the carbon-hydrogen framework and connectivity through chemical shifts and coupling patterns. | Distinguishes between regioisomers by analyzing the specific environment of each proton and carbon. |

| Dynamic NMR | Investigates conformational isomers and their interconversion rates. | Resolves broad signals at room temperature into specific conformations at low temperature. beilstein-journals.org |

| X-Ray Crystallography | Provides unambiguous 3D molecular structure, including bond lengths, angles, and stereochemistry. | Absolutely confirms the connectivity and stereochemistry, definitively distinguishing between complex isomers. mdpi.comresearchgate.net |

| This table illustrates the complementary nature of different spectroscopic techniques. |

Theoretical and Computational Studies of 4,5 Dihydro 1,4 Benzoxazepin 3 2h One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the principles of quantum mechanics. These calculations can predict molecular geometry, electronic structure, and various spectroscopic properties.

Density Functional Theory (DFT) has become a primary method for studying medium-sized organic molecules due to its favorable balance of accuracy and computational cost. For the 4,5-dihydro-1,4-benzoxazepin-3(2H)-one scaffold, DFT is used to perform geometry optimization, where the molecule's lowest energy conformation is determined. nih.govresearchgate.net This process yields precise predictions of bond lengths, bond angles, and dihedral angles.

Once the geometry is optimized, a variety of electronic properties can be calculated. nih.gov The distribution of electron density can be visualized through Molecular Electrostatic Potential (MEP) maps, which identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. nih.govresearchgate.net This is crucial for predicting sites of chemical reactivity. Furthermore, analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides key insights into the molecule's reactivity and its electronic transitions. mdpi.com The energy gap between HOMO and LUMO is an important indicator of molecular stability. mdpi.com

A typical functional used for such studies on related heterocyclic systems is the B3LYP hybrid functional, often paired with a basis set like 6-31G(d,p). nih.govresearchgate.netmdpi.com

Below is an interactive table showing typical data obtained from DFT calculations for a molecule like this compound.

| Calculated Property | Typical Method | Description | Significance |

| Optimized Bond Lengths (Å) | B3LYP/6-31G(d,p) | The equilibrium distance between the nuclei of two bonded atoms. | Defines the molecule's geometric structure. |

| Optimized Bond Angles (°) | B3LYP/6-31G(d,p) | The angle formed between three connected atoms. | Determines the overall shape and steric properties. |

| HOMO Energy (eV) | B3LYP/6-31G(d,p) | Energy of the highest occupied molecular orbital. | Relates to the ability to donate electrons (nucleophilicity). |

| LUMO Energy (eV) | B3LYP/6-31G(d,p) | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap (eV) | B3LYP/6-31G(d,p) | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity and kinetic stability. |

| Dipole Moment (Debye) | B3LYP/6-31G(d,p) | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |

Ab initio (from first principles) methods are another class of quantum chemical calculations that rely solely on fundamental physical constants and the atomic numbers of the atoms involved. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can offer higher accuracy for certain properties.